REACTION_SMILES
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[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[CH3:5][c:6]1[c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12][c:13]([C:15]([F:16])([F:17])[F:18])[n:14]1.[S:1]([Cl:2])([Cl:3])=[O:4]>>[Cl:3][C:8]([c:7]1[c:6]([CH3:5])[n:14][c:13]([C:15]([F:16])([F:17])[F:18])[cH:12][cH:11]1)=[O:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(C(F)(F)F)ccc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1nc(C(F)(F)F)ccc1C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |